molecular formula C11H16ClNO B1424882 3-(o-Tolyloxy)pyrrolidine hydrochloride CAS No. 1794756-53-8

3-(o-Tolyloxy)pyrrolidine hydrochloride

Cat. No.: B1424882
CAS No.: 1794756-53-8
M. Wt: 213.7 g/mol
InChI Key: NKZXZRIELRCGRK-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It has the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives, including 3-(2-Methylphenoxy)pyrrolidine hydrochloride, can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can be employed .

Industrial Production Methods

Industrial production methods for 3-(2-Methylphenoxy)pyrrolidine hydrochloride typically involve large-scale synthesis using readily available starting materials and catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings . This method is attractive due to its mild reaction conditions and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(2-Methylphenoxy)pyrrolidine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Methylphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, including enzymes and receptors . The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: A dione derivative of pyrrolidine.

Uniqueness

3-(2-Methylphenoxy)pyrrolidine hydrochloride is unique due to the presence of the 2-methylphenoxy group attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-(2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZXZRIELRCGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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